1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphe noxy)ethoxy]phenyl}-3-pyrrolin-2-one
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Overview
Description
1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one involves multiple steps. The process typically starts with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the dimethylamino propyl group, the furylcarbonyl group, and the hydroxy and phenyl groups. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Dimethylamino)propyl]-3-ethylurea: Similar in structure but with an ethylurea group instead of the furylcarbonyl group.
1-[3-(Dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one: A closely related compound with slight variations in the functional groups.
Uniqueness
1-[3-(Dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C29H32N2O6 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C29H32N2O6/c1-20-8-4-5-9-23(20)37-19-18-35-22-13-11-21(12-14-22)26-25(27(32)24-10-6-17-36-24)28(33)29(34)31(26)16-7-15-30(2)3/h4-6,8-14,17,26,33H,7,15-16,18-19H2,1-3H3 |
InChI Key |
RUSRGMJQQWHLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C(=O)N3CCCN(C)C)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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